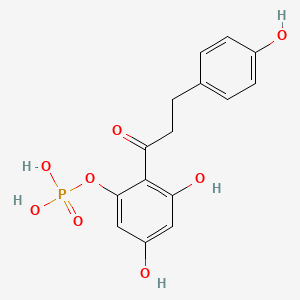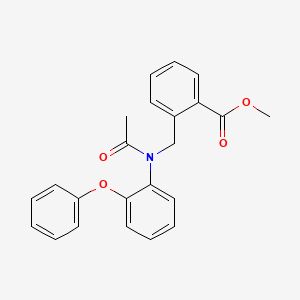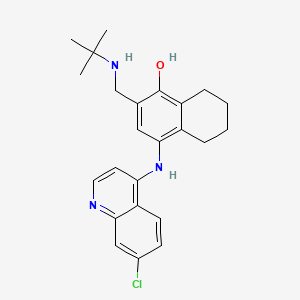![molecular formula C13H10ClF3N4O2 B1241108 O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(trifluoromethyl)benzoic acid [[amino-(4-chloro-1-methyl-3-pyrazolyl)methylidene]amino] ester is a member of (trifluoromethyl)benzenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis and Characterization : A study detailed the synthesis of novel compounds related to O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Antimicrobial Evaluation : Another research synthesized novel pyrazole integrated 1,3,4-oxadiazoles, exhibiting significant antimicrobial activity. The study's focus was on the synthesis and characterization of these compounds (Ningaiah et al., 2014).
Biological Activities and Potential Therapeutic Uses
Antibacterial Activities : Further derivatives of related compounds were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. Some derivatives showed promising results (Bildirici et al., 2007).
Anti-inflammatory and Ulcerogenicity Studies : A study focused on novel 4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides, revealing their significant anti-inflammatory activity and minimal ulcerogenic effect (Mustafa et al., 2016).
Antioxidant and Anti-Inflammatory Activities : Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives was achieved, with some showing potent antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Structural and Chemical Studies
Structural Analysis : Research on the molecular structure of similar compounds using techniques like NMR, MS, X-ray, and DFT calculations provided insights into their chemical properties and potential applications (Holzer et al., 2003).
Nonlinear Optical Properties : A combined experimental and theoretical study on related pyrazole derivatives explored their nonlinear optical properties, highlighting their potential in advanced materials science (Tamer et al., 2015).
Complexation Studies : The synthesis and actinide and lanthanide complexation of related "soft" donor ligands were compared, indicating potential applications in the extraction and separation of these elements (Smith et al., 1989).
Eigenschaften
Molekularformel |
C13H10ClF3N4O2 |
|---|---|
Molekulargewicht |
346.69 g/mol |
IUPAC-Name |
[(Z)-[amino-(4-chloro-1-methylpyrazol-3-yl)methylidene]amino] 2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H10ClF3N4O2/c1-21-6-9(14)10(19-21)11(18)20-23-12(22)7-4-2-3-5-8(7)13(15,16)17/h2-6H,1H3,(H2,18,20) |
InChI-Schlüssel |
GNDYSBAGESYCAI-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)/C(=N/OC(=O)C2=CC=CC=C2C(F)(F)F)/N)Cl |
SMILES |
CN1C=C(C(=N1)C(=NOC(=O)C2=CC=CC=C2C(F)(F)F)N)Cl |
Kanonische SMILES |
CN1C=C(C(=N1)C(=NOC(=O)C2=CC=CC=C2C(F)(F)F)N)Cl |
Löslichkeit |
26.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



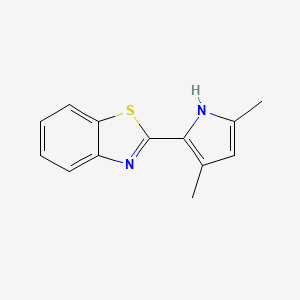
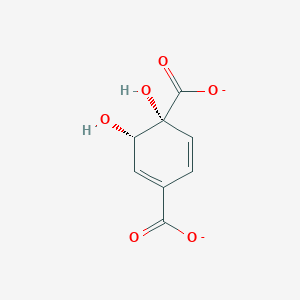
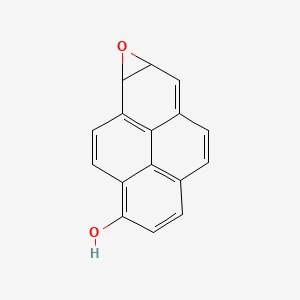
![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)



![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)
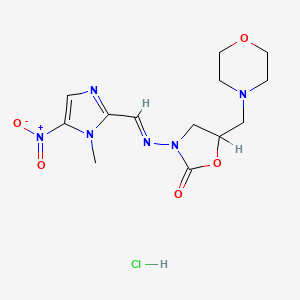
![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)
